6-(2,4-Hexadien-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
Description
6-(2,4-Hexadien-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one (hereafter referred to by its full systematic name) is a member of the tetrahydroimidazo-benzodiazepinone (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO derivatives are characterized by a tricyclic core structure comprising a benzodiazepine ring fused with an imidazole ring (Figure 1) . The compound features a 2,4-hexadienyl substituent at the N-6 position, distinguishing it from other TIBO derivatives. TIBO compounds exhibit potent anti-HIV-1 activity by binding to a hydrophobic pocket near the HIV-1 reverse transcriptase (RT) active site, inducing conformational changes that inhibit viral replication .
Key structural features influencing activity include:
Properties
CAS No. |
131515-03-2 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
10-[(2E,4E)-hexa-2,4-dienyl]-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H21N3O/c1-3-4-5-6-10-19-12-14-8-7-9-15-16(14)20(11-13(19)2)17(21)18-15/h3-9,13H,10-12H2,1-2H3,(H,18,21)/b4-3+,6-5+ |
InChI Key |
UOSACRMVSHRISH-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
Canonical SMILES |
CC=CC=CCN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,4-Hexadien-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as with a molecular weight of approximately 246.32 g/mol. The structural characteristics of the compound include a benzodiazepine core fused with an imidazole ring and a hexadienyl side chain.
Research indicates that compounds similar to This compound may exhibit their biological effects through various mechanisms:
- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This modulation can lead to anxiolytic and sedative effects.
- Antioxidant Activity : Certain derivatives have shown antioxidant properties which may contribute to their protective effects against oxidative stress.
Pharmacological Effects
The biological activities associated with this compound include:
- Anxiolytic Effects : Studies have shown that benzodiazepine derivatives can reduce anxiety levels in animal models.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human breast cancer cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on GABA_A Modulation | Demonstrated enhanced binding affinity to GABA_A receptors in vitro. |
| Antioxidant Study | Showed significant reduction in reactive oxygen species (ROS) in cultured cells treated with the compound. |
| Cytotoxicity Assay | Indicated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis. |
Case Study: Antitumor Activity
In a recent study published in Pharmacology Research, researchers evaluated the antitumor effects of the compound on human lung carcinoma cells. The results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity compared to standard chemotherapeutics. The study concluded that further investigation into its mechanism could yield novel therapeutic options for cancer treatment.
Comparison with Similar Compounds
Structural Analogues Within the TIBO Class
The anti-HIV activity of TIBO derivatives is highly sensitive to substitutions at the N-6 position. Below is a comparative analysis:
Key Observations :
- Thiourea analogs (e.g., 8d) demonstrate superior activity due to stronger hydrogen bonding with RT backbone atoms .
Comparison with Non-TIBO NNRTIs
The target compound’s mechanism aligns with other NNRTIs but differs in structural class and resistance resilience:
Key Observations :
- Etravirine and rilpivirine outperform earlier NNRTIs like nevirapine in resistance profiles but require complex syntheses .
- The target compound’s TIBO scaffold may offer a balance between potency and synthetic accessibility compared to diarylnicotinamides .
Truncated TIBO Analogues (TBO Derivatives)
Removal of the imidazole ring generates bicyclic TBO derivatives, which exhibit reduced activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
